Cas no 2224482-36-2 (Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one)
![Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one structure](https://ja.kuujia.com/scimg/cas/2224482-36-2x500.png)
Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[(4Ar,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one
- rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one
- EN300-6717191
- AKOS034825128
- 2224482-36-2
- Z3024765652
- Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one
-
- インチ: 1S/C11H17NO3/c1-4-10(13)12-7-11(2,3)15-9-6-14-5-8(9)12/h4,8-9H,1,5-7H2,2-3H3/t8-,9-/m1/s1
- InChIKey: CLBYCISAENOUDO-RKDXNWHRSA-N
- ほほえんだ: O1C(C)(C)CN(C(C=C)=O)[C@@H]2COC[C@@H]12
計算された属性
- せいみつぶんしりょう: 211.12084340g/mol
- どういたいしつりょう: 211.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 38.8Ų
Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6717191-0.05g |
rac-1-[(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one |
2224482-36-2 | 95.0% | 0.05g |
$246.0 | 2025-03-13 |
Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one 関連文献
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-oneに関する追加情報
Comprehensive Overview of Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one (CAS No. 2224482-36-2)
The compound Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one, identified by its CAS No. 2224482-36-2, is a sophisticated chiral molecule with a unique structural framework. Its intricate name reflects the presence of a fused furo[3,4-b][1,4]oxazine core, which is further modified with a dimethyl group and a prop-2-en-1-one (acryloyl) moiety. This combination of functional groups makes it a subject of interest in medicinal chemistry and material science, particularly in the design of enantioselective catalysts and bioactive intermediates.
In recent years, the demand for chiral building blocks like Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one has surged due to their applications in asymmetric synthesis. Researchers are actively exploring its potential in drug discovery, where enantiopure compounds are critical for minimizing off-target effects. The acryloyl group in its structure also suggests utility in polymer chemistry, as it can participate in radical polymerization or Michael addition reactions, enabling the creation of tailored macromolecules.
From an analytical perspective, the characterization of CAS No. 2224482-36-2 involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm its stereochemistry and purity, which are vital for reproducibility in research. The compound’s stability under various conditions (e.g., temperature, pH) is another area of investigation, especially for industrial-scale applications where process optimization is key.
Environmental and green chemistry considerations are increasingly shaping the synthesis of complex molecules like Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one. Scientists are evaluating solvent-free reactions, biocatalysis, and flow chemistry to reduce waste and energy consumption. Such approaches align with global trends toward sustainable manufacturing, a topic frequently searched in academic and industrial forums.
In the context of intellectual property, CAS No. 2224482-36-2 has been referenced in patents related to pharmaceutical intermediates and specialty chemicals. Its structural novelty often prompts questions about patentability and generic alternatives, which are hot topics in the chemical industry. Companies are also interested in scalable synthesis routes to meet commercial demand while maintaining cost efficiency.
For researchers seeking custom synthesis or bulk quantities of this compound, suppliers typically provide technical data sheets (TDS) detailing specifications like purity, solubility, and storage recommendations. Online queries often focus on these practical aspects, along with comparisons to structurally similar molecules (e.g., furoxan derivatives or oxazine-based compounds).
In summary, Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one represents a versatile scaffold with multidisciplinary relevance. Its study bridges gaps between organic synthesis, materials science, and pharmaceutical development, making it a compelling subject for both academic and industrial research.
2224482-36-2 (Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one) 関連製品
- 303147-26-4(2-CHLORO-N-[5-CYANO-2-(METHYLSULFANYL)PHENYL]NICOTINAMIDE)
- 372973-72-3((2E)-3-(2-ethylphenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1261783-06-5(2-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde)
- 16176-35-5(3-(1H-Pyrrol-1-yl)indolin-2-one)
- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)
- 2680766-51-0(tert-butyl N-{6-chloro-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}carbamate)
- 1369464-82-3(4-(3-bromo-4-methylphenyl)but-3-en-2-one)
- 1599560-69-6(5-(5-Fluoro-2-methylphenyl)pyridine-3-carbaldehyde)
- 134594-22-2(5-methoxynaphthalene-1-carbaldehyde)
- 13193-53-8(2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione)




